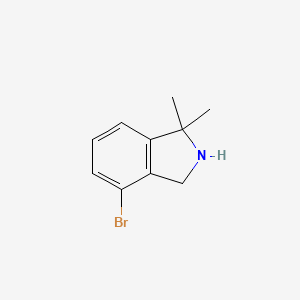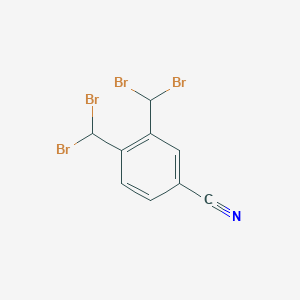
3,4-Bis(dibromomethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(dibromomethyl)benzonitrile is a chemical compound with the molecular formula C9H5Br4N and a molecular weight of 446.76 g/mol . It is characterized by the presence of two dibromomethyl groups attached to a benzonitrile core. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 3,4-Bis(dibromomethyl)benzonitrile typically involves the bromination of 3,4-dimethylbenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality .
Analyse Chemischer Reaktionen
3,4-Bis(dibromomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,4-dimethylbenzonitrile using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the dibromomethyl groups can lead to the formation of corresponding carboxylic acids.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,4-Bis(dibromomethyl)benzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potent and orally active small molecule inhibitors, such as protein tyrosine phosphatase 1B (PTP1B) inhibitors.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as flame retardants.
Wirkmechanismus
The mechanism of action of 3,4-Bis(dibromomethyl)benzonitrile involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of PTP1B inhibitors, it plays a crucial role in modulating the activity of this enzyme, which is involved in regulating insulin signaling pathways . The dibromomethyl groups facilitate the binding of the compound to the active site of the enzyme, thereby inhibiting its activity .
Vergleich Mit ähnlichen Verbindungen
3,4-Bis(dibromomethyl)benzonitrile can be compared with other similar compounds, such as:
3,4-Dimethylbenzonitrile: Lacks the bromine atoms and has different reactivity and applications.
3,4-Dibromobenzonitrile: Contains bromine atoms directly attached to the benzene ring, leading to different chemical properties and reactivity.
3,4-Bis(dichloromethyl)benzonitrile: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of dibromomethyl groups, which impart distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C9H5Br4N |
|---|---|
Molekulargewicht |
446.76 g/mol |
IUPAC-Name |
3,4-bis(dibromomethyl)benzonitrile |
InChI |
InChI=1S/C9H5Br4N/c10-8(11)6-2-1-5(4-14)3-7(6)9(12)13/h1-3,8-9H |
InChI-Schlüssel |
GDPUPOWDNZBAQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)C(Br)Br)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


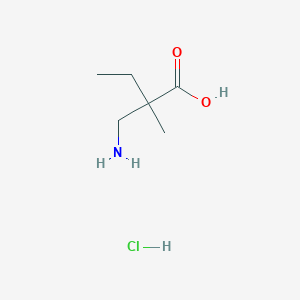


![3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13333345.png)
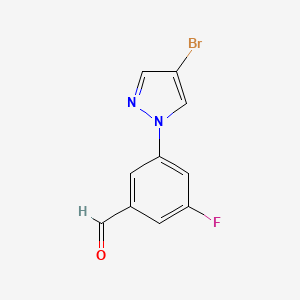
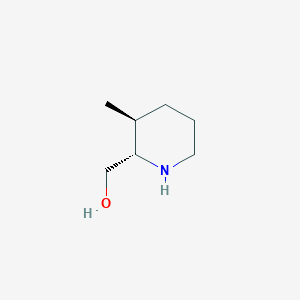
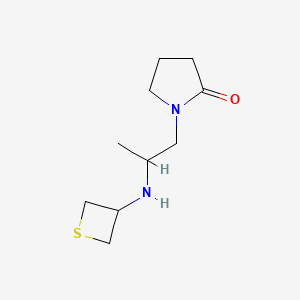
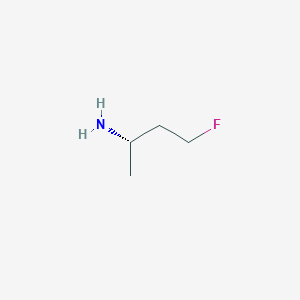
![3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13333363.png)
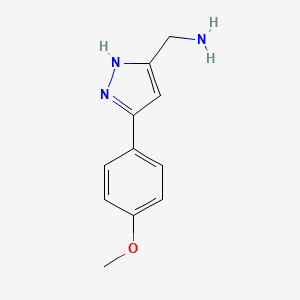
![5-Chloro-2-morpholinooxazolo[4,5-b]pyridine](/img/structure/B13333382.png)

![7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]](/img/structure/B13333402.png)
